3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused to a triazine ring, with various substituents such as dimethylaminoethyl, ethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the triazine moiety. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazine Ring: This step often involves the reaction of the pyrimidine intermediate with cyanuric chloride or other triazine precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its clinical use in cancer treatment.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of substituents and the fusion of pyrimidine and triazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N5O |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H27N5O/c1-5-17-15(2)20-19-23(16-9-7-6-8-10-16)13-22(12-11-21(3)4)14-24(19)18(17)25/h6-10H,5,11-14H2,1-4H3 |
InChI Key |
IDGJKZGPROILKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCN(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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